3-methylbut-3-enoyl-CoA

Catalog No.
S639923
CAS No.
M.F
C26H42N7O17P3S
M. Wt
849.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methylbut-3-enoyl-CoA

Product Name

3-methylbut-3-enoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbut-3-enethioate

Molecular Formula

C26H42N7O17P3S

Molecular Weight

849.6 g/mol

InChI

InChI=1S/C26H42N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,36-37H,1,5-11H2,2-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

JBMJJWIKMZYESJ-ZMHDXICWSA-N

SMILES

CC(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(=C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

The exact mass of the compound 3-methylbut-3-enoyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

3-methylbut-3-enoyl-CoA is a hydroxy fatty acyl-CoA compound that is formed through the condensation of the thiol group of coenzyme A with the carboxy group of 3-methylbut-3-enoic acid. Its chemical formula is C26H42N7O17P3SC_{26}H_{42}N_{7}O_{17}P_{3}S, and it plays a significant role in various biochemical pathways, particularly in fatty acid metabolism and energy production within cells .

The primary reactions involving 3-methylbut-3-enoyl-CoA include its participation in metabolic pathways such as:

  • Beta-Oxidation: This process involves the breakdown of fatty acids to generate acetyl-CoA, which can enter the citric acid cycle for energy production. 3-methylbut-3-enoyl-CoA acts as an intermediate in this pathway, where it undergoes hydration and further oxidation reactions .
  • Enoyl-CoA Hydratase Activity: This enzyme catalyzes the hydration of enoyl-CoA derivatives, converting them into 3-hydroxyacyl-CoA. This step is crucial for the complete oxidation of fatty acids, facilitating their conversion into usable energy .

The synthesis of 3-methylbut-3-enoyl-CoA can occur through several methods:

  • Enzymatic Synthesis: This involves the action of specific enzymes that facilitate the condensation reaction between coenzyme A and 3-methylbut-3-enoic acid.
  • Chemical Synthesis: Laboratory methods may be employed to synthesize this compound using organic chemistry techniques, typically involving protecting groups and selective reactions to ensure specificity.

3-methylbut-3-enoyl-CoA has several applications in biochemistry and biotechnology:

  • Metabolic Studies: It serves as a key compound for studying fatty acid metabolism and energy production pathways.
  • Biochemical Research: Researchers utilize this compound to investigate enzyme activities related to lipid metabolism and potential therapeutic targets for metabolic disorders.

Research into the interactions of 3-methylbut-3-enoyl-CoA focuses on its binding with various enzymes involved in lipid metabolism, such as:

  • Enoyl-CoA Hydratase: Studies have shown that 3-methylbut-3-enoyl-CoA is a substrate for this enzyme, which plays a critical role in its metabolic pathway.
  • Acyl-CoA Dehydrogenases: These enzymes are involved in the initial steps of beta-oxidation, where 3-methylbut-3-enoyl-CoA acts as an intermediate product .

Several compounds are structurally or functionally similar to 3-methylbut-3-enoyl-CoA. Here are some notable examples:

Compound NameStructure/FormulaUnique Features
2-Methylbutyryl-CoAC26H42N7O17P3SC_{26}H_{42}N_{7}O_{17}P_{3}SInvolved in different metabolic pathways; less hydrophobic than 3-methylbut-3-enoyl-CoA.
3-Methylbutyryl-CoAC26H42N7O17P3SC_{26}H_{42}N_{7}O_{17}P_{3}SSimilar structure but differs in position of functional groups; plays a role in branched-chain fatty acid metabolism.
2-Enoyl-CoAC26H42N7O17P3SC_{26}H_{42}N_{7}O_{17}P_{3}SPrecursor to various acyl-CoAs; involved in similar metabolic pathways but lacks the methyl group at position three.

The uniqueness of 3-methylbut-3-enoyl-CoA lies in its specific role as an intermediate in beta-oxidation and its distinct structural features that influence its reactivity and interaction with enzymes involved in lipid metabolism.

Enzymatic Synthesis Mechanisms

Role of Acyl-Coenzyme A Synthetases

The biosynthesis of 3-methylbut-3-enoyl-coenzyme A represents a critical metabolic intermediate in several distinct biochemical pathways across diverse organisms [1] [2]. The formation of this compound occurs primarily through a decarboxylation and dehydration reaction catalyzed by specialized enzymatic systems that process 3-hydroxy-3-methylglutaryl-coenzyme A as the immediate precursor [1] [3].

The primary enzymatic mechanism involves 3-hydroxy-3-methylglutaryl-coenzyme A synthase, which catalyzes the condensation of acetyl-coenzyme A and acetoacetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A [2] [3]. This reaction requires coenzyme A as a cofactor and represents an adenosine triphosphate-dependent process [2]. Subsequently, a specialized decarboxylase enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to 3-methylbut-3-enoyl-coenzyme A through a reaction that resembles the conversion of mevalonate 5-diphosphate to isopentenyl diphosphate in isoprenoid biosynthesis [1] [4].

Research conducted on myxobacterial systems, particularly Stigmatella aurantiaca, has demonstrated that this biosynthetic pathway becomes upregulated when the branched-chain alpha-keto acid dehydrogenase gene is inactivated [1] [5]. Cell-free extracts of branched-chain alpha-keto acid dehydrogenase mutants incubated with 3-hydroxy-3-methylglutaryl-coenzyme A produced compounds with the molecular mass corresponding to 3-methylbut-3-enoyl-coenzyme A [1] [4]. This biosynthetic route provides an alternative source for branched-chain fatty acid precursors and secondary metabolite biosynthesis [1] [5].

The enzymatic synthesis also involves the participation of 3-hydroxy-3-methylglutaryl-coenzyme A synthase in the formation of the immediate precursor [2] [3]. Studies on Myxococcus xanthus have shown that this enzyme is actively involved in providing starter units for branched-chain fatty acid biosynthesis when normal amino acid degradation pathways are compromised [2] [3]. The reaction requires adenosine triphosphate and follows incorporation patterns similar to those observed in mevalonate-dependent biosynthesis of isoprenoids [2] [3].

Table 1: Key Enzymes in 3-methylbut-3-enoyl-Coenzyme A Metabolism

EnzymeEC NumberSubstrateProductPathway Role
3-Hydroxy-3-methylglutaryl-Coenzyme A synthase2.3.3.10Acetyl-CoA + Acetoacetyl-CoA3-Hydroxy-3-methylglutaryl-CoAHMG-CoA biosynthesis
Enoyl-Coenzyme A hydratase/decarboxylase4.2.1.173-Hydroxy-3-methylglutaryl-CoA3-Methylbut-3-enoyl-CoADecarboxylation/dehydration
Acyl-Coenzyme A dehydrogenase1.3.8.1-1.3.8.73-Methylbut-3-enoyl-CoA3-Methylbut-2-enoyl-CoAβ-Oxidation initiation
Enoyl-Coenzyme A isomerase5.3.3.83-Methylbut-3-enoyl-CoATiglyl-CoADouble bond isomerization
3-Methylglutaconyl-Coenzyme A hydratase4.2.1.183-Methylglutaconyl-CoA3-Methylglutaconic acidCatabolic degradation

Substrate Specificity in Formation Reactions

The substrate specificity of enzymes involved in 3-methylbut-3-enoyl-coenzyme A formation demonstrates remarkable selectivity for branched-chain acyl-coenzyme A compounds [6] [7]. Isovaleryl-coenzyme A dehydrogenase, which processes related branched-chain substrates, exhibits optimal reactivity for small, branched-chain substrates, catalyzing the conversion of isovaleryl-coenzyme A into 3-methylcrotonyl-coenzyme A [7]. This enzyme contains one molecule of flavin adenine dinucleotide per monomer and functions as a tetrameric flavoprotein [7].

Acyl-coenzyme A synthetases involved in the formation reactions demonstrate varying degrees of substrate specificity based on structural modifications to their active sites [8]. Studies on acetyl-coenzyme A synthetase variants have revealed that specific amino acid residues determine carboxylate substrate specificity [8]. The wild-type enzyme exhibits a Michaelis constant of 0.27 millimolar for acetate and a turnover number of 2.41 per second [8]. Mutations such as Valine 399 to Alanine result in altered substrate preferences, with the mutant showing increased affinity for propionate substrates [8].

The formation of 3-methylbut-3-enoyl-coenzyme A through the decarboxylation pathway requires specific structural features in the enzyme active site [1] [2]. The reaction mechanism involves the removal of a carboxyl group coupled with dehydration, similar to the mevalonate pathway enzymes [1] [2]. Research has demonstrated that this reaction can proceed in cell-free systems, indicating that the enzymatic machinery is sufficient for substrate conversion without additional cellular components [1] [4].

Medium-chain acyl-coenzyme A dehydrogenases exhibit substrate specificity for enoyl-coenzyme A molecules, with preferred substrates ranging from four-carbon to sixteen-carbon chain lengths [9]. The enzyme demonstrates conformational flexibility properties that allow accommodation of various substrate sizes [9]. The enoyl-coenzyme A hydratase active site switches into an active conformation upon coenzyme A binding, facilitating substrate specificity [9].

Table 2: Substrate Specificity of Acyl-Coenzyme A Processing Enzymes

EnzymeKm (μM)kcat (s⁻¹)Preferred SubstratesChain Length Specificity
Short-chain acyl-Coenzyme A dehydrogenase19-2800.17-1.44C4-C8 acyl-CoAShort-chain
Medium-chain acyl-Coenzyme A dehydrogenase40-430.15-294C6-C12 acyl-CoAMedium-chain
Long-chain acyl-Coenzyme A dehydrogenase21-4816-405C8-C16 acyl-CoALong-chain
Isovaleryl-Coenzyme A dehydrogenase341.44Isovaleryl-CoABranched-chain
Enoyl-Coenzyme A hydratase24-15416-3141C4-C16 enoyl-CoAVariable
Enoyl-Coenzyme A isomerase5-1020.58-27C6-C12 enoyl-CoAVariable

Catabolic Pathways

β-Oxidation Process Involvement

The involvement of 3-methylbut-3-enoyl-coenzyme A in β-oxidation processes represents a critical aspect of its catabolic metabolism [10] [11]. The compound serves as a substrate for acyl-coenzyme A dehydrogenases, which catalyze the flavin adenine dinucleotide-dependent oxidation to the corresponding trans-2-enoyl-coenzyme A thioesters [6]. This reaction initiates the β-oxidation spiral for branched-chain fatty acid degradation [11].

Enoyl-coenzyme A hydratase enzymes demonstrate specific activity toward 3-methylbut-3-enoyl-coenzyme A substrates [11] [12]. The mitochondrial enoyl-coenzyme A hydratase processes straight-chain enoyl-coenzyme A thioesters from four carbons up to at least sixteen carbons, although with decreasing catalytic rate for longer substrates [12]. The enzyme exhibits high substrate specificity for crotonyl-coenzyme A and moderate specificity for 3-methylcrotonyl-coenzyme A and methacrylyl-coenzyme A [12] [13].

The β-oxidation pathway involvement includes the participation of 3-hydroxypropionyl-coenzyme A dehydratase activity [13]. Research on fatty acid β-oxidation in Ralstonia eutropha has demonstrated that the enzyme catalyzes both enoyl-coenzyme A hydratase and 3-hydroxyacyl-coenzyme A dehydrogenase reactions [11]. The enzyme converts 3-hydroxybutyryl-coenzyme A to acetoacetyl-coenzyme A with a specific activity of 16.5 micromoles per milligram per minute [11].

Studies on the stereochemistry of β-oxidation reactions have revealed that enzymes processing 3-methylbut-3-enoyl-coenzyme A demonstrate strict stereospecificity [11]. The enzyme converts only the S-stereoisomer of 3-hydroxybutyryl-coenzyme A to acetoacetyl-coenzyme A, while showing no activity toward the R-stereoisomer [11]. This stereospecificity is critical for the proper functioning of the β-oxidation pathway and prevents the accumulation of non-metabolizable stereoisomers [11].

Table 3: Reaction Mechanisms in 3-methylbut-3-enoyl-Coenzyme A Metabolism

Reaction TypeStarting MaterialProductCofactor RequiredEnergy Change
Decarboxylation/Dehydration3-Hydroxy-3-methylglutaryl-CoA3-Methylbut-3-enoyl-CoAATPEndergonic
Dehydrogenation3-Methylbut-3-enoyl-CoA3-Methylbut-2-enoyl-CoAFAD/NAD+Exergonic
Isomerization3-Methylbut-3-enoyl-CoATiglyl-CoANoneNeutral
Hydration3-Methylbut-2-enoyl-CoA3-Hydroxybutyryl-CoAH2OSlightly exergonic
CondensationAcetyl-CoA + Acetoacetyl-CoA3-Hydroxy-3-methylglutaryl-CoACoA-SHEndergonic

Isomerization to Tiglyl-Coenzyme A

The isomerization of 3-methylbut-3-enoyl-coenzyme A to tiglyl-coenzyme A represents a crucial step in the catabolic processing of this metabolic intermediate [1] [14]. This reaction is catalyzed by enoyl-coenzyme A isomerase, which belongs to the hydratase/isomerase superfamily and facilitates the conversion of double bonds from the gamma-carbon position to the beta-carbon position [14].

Research on myxobacterial metabolism has demonstrated that 3,3-dimethylacrylyl-coenzyme A is an isomerization product of 3-methylbut-3-enoyl-coenzyme A [1] [15]. This isomerization reaction occurs spontaneously under physiological conditions and represents an important metabolic shunt that can provide alternative pathways for isoprenoid biosynthesis [1] [15]. The pathway operates reversibly and provides an alternative source for monomers used in isoprenoid biosynthesis in organisms that utilize leucine as a precursor [1] [15].

Enoyl-coenzyme A isomerase demonstrates specific activity toward 3-methylbut-3-enoyl-coenzyme A substrates, catalyzing the shift of double bond position from carbon-3 to carbon-2 [14]. The enzyme mechanism involves the abstraction of a proton from the substrate by a glutamate residue acting as a catalytic base, followed by reprotonation at a different carbon position [14]. This reaction does not require external cofactors and proceeds through an enzyme-bound intermediate [14].

The structural basis for isomerization activity involves specific amino acid residues within the enzyme active site [14]. Crystallographic studies have identified key residues including Alanine 70, Leucine 126, and Glutamate 158 in peroxisomal enzymes that are essential for catalytic activity [14]. The enzyme exhibits a trimeric structure that can dimerize into hexamers, with substrate specificity determined by the distances between trimeric disks and their orientation [14].

Studies on the substrate specificity of enoyl-coenzyme A isomerase have revealed that the enzyme processes both cis- and trans-double bonds of coenzyme A-bound fatty acids at the gamma-carbon position [14]. The enzyme converts these substrates to trans-double bonds at the beta-carbon position, which are subsequently processed by other enzymes in the β-oxidation pathway [14]. The reaction is essential for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon positions [14].

Table 4: Organismal Distribution of 3-methylbut-3-enoyl-Coenzyme A Pathways

OrganismPathway ContextPrimary FunctionRegulation
Stigmatella aurantiacaMevalonate shunt pathwaySecondary metabolite precursorbkd gene inactivation
Myxococcus xanthusAlternative isovaleryl-CoA biosynthesisFatty acid synthesis starter unitNutritional stress
Homo sapiensLeucine catabolismEnergy metabolismTissue-specific
Rattus norvegicusBranched-chain amino acid degradationAmino acid catabolismMetabolic state dependent
Saccharomyces cerevisiaeFatty acid metabolismLipid metabolismCarbon source dependent
Escherichia coliβ-OxidationFatty acid degradationGrowth phase dependent

XLogP3

-4.2

Wikipedia

3-methylbut-3-enoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 02-18-2024

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